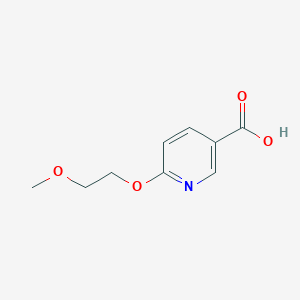

6-(2-methoxyethoxy)nicotinic acid

Beschreibung

Historical and Current Significance of Nicotinic Acid in Biomedical Research

Nicotinic acid, also known as niacin or vitamin B3, holds a significant place in the history of medicine and continues to be a subject of biomedical research. chemistryjournal.netresearchgate.net Its journey began with the quest to understand and cure pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia that was widespread in the early 20th century, particularly in regions where corn was a dietary staple. chemistryjournal.net In 1937, American biochemist Conrad Elvehjem discovered that nicotinic acid could cure a similar condition in dogs called "black tongue" and subsequently identified it as the "pellagra-preventing factor" in humans. chemistryjournal.net This discovery led to the fortification of flour and other grain products with niacin, effectively eradicating pellagra as a major public health issue. chemistryjournal.net

Beyond its essential role as a vitamin, nicotinic acid gained prominence in the 1950s when it was discovered to have potent lipid-modifying properties at pharmacological doses. nih.gov It is recognized for its broad-spectrum effects on blood lipids, including reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol. nih.govnih.gov These effects are primarily mediated through the inhibition of lipolysis in adipose tissue. nih.gov Despite the advent of other lipid-lowering drugs like statins, nicotinic acid's unique ability to raise HDL levels keeps it relevant in the management of dyslipidemia. nih.govmdpi.com Current research continues to explore its mechanisms of action, including its anti-inflammatory and antioxidant properties, and its potential applications in other areas of medicine. nih.govnih.gov

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Drug Discovery

Pyridine carboxylic acids, including nicotinic acid and its isomers, represent a privileged scaffold in drug discovery. nih.gov The pyridine ring, a nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs due to its ability to engage in various biological interactions and its amenability to chemical modification. researchgate.net The carboxylic acid group adds polarity and can act as a key interaction point with biological targets, such as the active sites of enzymes. researchgate.net

The versatility of the pyridine carboxylic acid framework has led to the development of a wide array of therapeutic agents. chemistryjournal.netresearchgate.net These derivatives have been successfully developed into drugs for treating a multitude of conditions, including:

Tuberculosis: Isoniazid, a derivative of isonicotinic acid, remains a first-line treatment for tuberculosis. drugs.com

Inflammatory Diseases: Some derivatives exhibit significant analgesic and anti-inflammatory properties. chemistryjournal.netresearchgate.net

Cancer and Neurological Disorders: The scaffold has been explored for its potential in developing treatments for cancer and Alzheimer's disease. chemistryjournal.netresearchgate.net

The ability to easily substitute various positions on the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This chemical tractability makes pyridine carboxylic acid derivatives a continuing focus of research for discovering new and improved therapeutic agents. chemistryjournal.net

Research Rationale for Investigating 6-(2-methoxyethoxy)nicotinic Acid within the Nicotinic Acid Scaffold

While specific research literature on this compound is not widely available, a rationale for its investigation can be inferred from established principles of medicinal chemistry and the known structure-activity relationships of nicotinic acid derivatives. The modification of the nicotinic acid backbone is a common strategy to develop new compounds with potentially improved therapeutic profiles. nih.govnih.gov

The primary motivation for synthesizing and studying an analogue like this compound would likely be to modulate the parent compound's physicochemical and pharmacological properties. The introduction of a substituent at the 6-position of the pyridine ring can significantly influence the molecule's behavior. For instance, studies on compounds like 6-methylnicotinic acid have shown that substitution at this position can alter the compound's biological activity and toxicity. mdpi.comnih.gov

The choice of the 2-methoxyethoxy group is also deliberate. This particular side chain could be introduced for several strategic reasons:

Modulating Solubility and Lipophilicity: The ether and methoxy (B1213986) groups can alter the water and lipid solubility of the molecule, which in turn affects its absorption, distribution, and ability to cross cell membranes.

Altering Metabolic Stability: The ether linkage might be more resistant to certain metabolic enzymes compared to a simple alkyl chain, potentially leading to a longer duration of action in the body.

Exploring Receptor Interactions: The flexible 2-methoxyethoxy chain with its oxygen atoms could introduce new hydrogen bond acceptor sites, potentially leading to novel or altered interactions with biological targets, such as the nicotinic acid receptor (GPR109A) or other enzymes.

Reducing Side Effects: A key limitation of nicotinic acid therapy is a side effect known as flushing. Modifications to the core structure are often aimed at creating derivatives that retain the therapeutic benefits while minimizing such adverse effects.

Therefore, the investigation of this compound would represent a rational design approach to explore how this specific modification impacts the well-documented biological activities of the nicotinic acid scaffold, with the goal of identifying a potentially superior therapeutic agent.

Data Tables

Table 1: Physicochemical Properties of Nicotinic Acid

| Property | Value | Source |

| IUPAC Name | Pyridine-3-carboxylic acid | PubChem nih.gov |

| Molecular Formula | C₆H₅NO₂ | PubChem nih.gov |

| Molar Mass | 123.11 g/mol | PubChem nih.gov |

| Melting Point | 236.6 °C | |

| Appearance | White crystalline powder |

Table 2: Key Milestones in Nicotinic Acid Research

| Year | Discovery | Significance | Source |

| 1937 | Conrad Elvehjem identifies nicotinic acid as the "pellagra-preventing factor". | Led to the cure and prevention of pellagra. | chemistryjournal.net |

| 1955 | Rudolf Altschul discovers the cholesterol-lowering effects of nicotinic acid. | Introduced the first effective oral agent to treat hyperlipidemia. | nih.gov |

| 2003 | The nicotinic acid receptor (GPR109A) is identified. | Provided a mechanistic understanding of its lipid-lowering effects and the flushing side effect. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-4-5-14-8-3-2-7(6-10-8)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUGPZSOYQWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894802-20-1 | |

| Record name | 6-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Elucidation of 6 2 Methoxyethoxy Nicotinic Acid

Methodologies for Chemical Synthesis of 6-(2-methoxyethoxy)nicotinic Acid and Related Analogues

The synthesis of this compound is not commonly detailed in literature, but its preparation can be achieved through established synthetic routes for 6-alkoxynicotinic acids. The primary strategies involve the nucleophilic aromatic substitution (SNAr) on a pyridine (B92270) ring that is activated towards such reactions.

A key precursor for these syntheses is 6-hydroxynicotinic acid. This intermediate can be prepared through various methods, including the enzymatic hydroxylation of nicotinic acid or chemical synthesis from precursors like coumalic acid. orgsyn.orgprepchem.comgoogle.com Once 6-hydroxynicotinic acid or its corresponding halogenated derivative, such as ethyl 6-chloronicotinate, is obtained, the 2-methoxyethoxy group can be introduced.

The most direct pathway involves a nucleophilic aromatic substitution reaction. masterorganicchemistry.compressbooks.pub This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (or ester) group, which makes the C6 position susceptible to nucleophilic attack. The general mechanism proceeds in two steps: addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.publibretexts.org

A plausible synthetic route is outlined below:

Esterification: Nicotinic acid is often first converted to an ester, such as ethyl nicotinate, to protect the carboxylic acid and improve solubility in organic solvents.

Activation of the C6 Position: A common precursor is ethyl 6-chloronicotinate, which can be synthesized from 6-hydroxynicotinic acid.

Nucleophilic Substitution: The sodium salt of 2-methoxyethanol (B45455) (sodium 2-methoxyethoxide), generated by reacting 2-methoxyethanol with a strong base like sodium hydride (NaH), is reacted with ethyl 6-chloronicotinate. The alkoxide displaces the chloride ion at the C6 position.

Hydrolysis: The resulting ester, ethyl 6-(2-methoxyethoxy)nicotinate, is then saponified using a base such as sodium hydroxide, followed by acidic workup to yield the final product, this compound.

The synthesis of related analogues, such as other 6-alkoxy or 6-aminonicotinic acids, follows similar principles, substituting the appropriate alcohol or amine nucleophile. google.com

| Reaction Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| Preparation of Precursor | Nicotinic Acid | Achromobacter xylosoxydans | 6-Hydroxynicotinic Acid | Enzymatic Hydroxylation prepchem.comgoogle.com |

| Ether Synthesis (Williamson-type) | Ethyl 6-chloronicotinate | 1. 2-Methoxyethanol, NaH 2. Aqueous NaOH, then H+ | This compound | Nucleophilic Aromatic Substitution pressbooks.pub |

Derivatization Approaches for Structure-Activity Relationship (SAR) Exploration

To explore the structure-activity relationships (SAR) of this compound, its carboxylic acid functional group serves as a prime site for derivatization. nih.gov By systematically modifying this group, chemists can probe the impact of size, electronics, and hydrogen bonding potential on biological activity. Common derivatization strategies include the formation of amides, esters, and hydrazones.

Amide Synthesis: The carboxylic acid can be converted into a variety of primary, secondary, or tertiary amides. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a desired amine. mdpi.com Alternatively, direct coupling with an amine can be mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com These amide derivatives allow for the exploration of specific interactions with biological targets. nih.gov

Ester Synthesis: Esterification can be used to modify the polarity and pharmacokinetic properties of the parent compound. Reacting the carboxylic acid with various alcohols under acidic conditions (Fischer esterification) or converting the acid to its acyl chloride before reacting with an alcohol provides a library of ester analogues.

Hydrazide and Hydrazone Formation: The synthesis of hydrazides, by reacting the corresponding ester with hydrazine (B178648) hydrate, provides another key intermediate for derivatization. researchgate.net These hydrazides can then be condensed with a range of aldehydes or ketones to form N-acylhydrazones, which are recognized as important pharmacophores in medicinal chemistry. researchgate.net

Bioisosteric replacement is another advanced strategy. For instance, the amide bond can be replaced with moieties like a 1,2,3-triazole, which can mimic the geometry and electronic properties of the amide while offering different metabolic stability and synthetic accessibility. nih.gov

| Derivative Type | General Synthetic Method | Reagents | Purpose in SAR |

|---|---|---|---|

| Amides | Coupling Reaction | Amine (R-NH₂), EDC, HOBt | Probe H-bond donor/acceptor sites, alter polarity. nih.govmdpi.com |

| Esters | Fischer Esterification | Alcohol (R-OH), Acid Catalyst | Modify lipophilicity and create potential prodrugs. researchgate.net |

| N-Acylhydrazones | Condensation | 1. Hydrazine Hydrate 2. Aldehyde (R-CHO) | Introduce rigid, planar structures with H-bonding capabilities. researchgate.net |

| Triazoles (Amide Bioisostere) | Click Chemistry | Azide, Alkyne, Copper(I) catalyst | Mimic amide conformation with altered electronic properties. nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

The unambiguous structural confirmation and purity assessment of this compound and its derivatives rely on a combination of modern chromatographic and spectroscopic techniques.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing the purity of the final compound and for monitoring the progress of a reaction. prepchem.com Both normal-phase and reversed-phase HPLC can be employed to separate the target compound from starting materials, by-products, and intermediates. Thin-Layer Chromatography (TLC) is also routinely used for rapid reaction monitoring.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful methods for structural elucidation.

¹H NMR provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the three aromatic protons on the pyridine ring, as well as signals for the two methylene (B1212753) groups of the ethoxy chain and the terminal methoxy (B1213986) group.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals for the six carbons of the pyridine ring (including the carboxyl carbon) and the three carbons of the 2-methoxyethoxy side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. A strong, broad absorption in the range of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700-1730 cm⁻¹ would correspond to the C=O stretch of the carbonyl group. The C-O-C ether linkages would show characteristic stretches in the 1000-1300 cm⁻¹ region.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| H-2 (Pyridine) | ~8.8 - 9.0 | - |

| H-4 (Pyridine) | ~8.1 - 8.3 | - |

| H-5 (Pyridine) | ~6.8 - 7.0 | - |

| -OCH₂- | ~4.4 - 4.6 | ~68 - 70 |

| -CH₂OCH₃ | ~3.7 - 3.9 | ~70 - 72 |

| -OCH₃ | ~3.3 - 3.5 | ~58 - 60 |

| C-2 (Pyridine) | - | ~150 - 152 |

| C-3 (Pyridine) | - | ~125 - 127 |

| C-4 (Pyridine) | - | ~140 - 142 |

| C-5 (Pyridine) | - | ~112 - 114 |

| C-6 (Pyridine) | - | ~162 - 164 |

| C=O (Carboxyl) | - | ~165 - 167 |

Pharmacological and Mechanistic Investigations

Ligand-Receptor Interactions and Functional Agonism/Antagonism Studies

Nicotinic acid's primary mode of action involves its interaction with specific G protein-coupled receptors.

The main molecular target for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). mdpi.comwalshmedicalmedia.com This receptor is highly expressed in adipocytes (fat cells) and immune cells like macrophages. walshmedicalmedia.com Nicotinic acid binds to GPR109A with high affinity. nih.gov The activation of GPR109A by nicotinic acid is a critical step in initiating the cascade of events that lead to its lipid-lowering effects. nih.gov

Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within the GPR109A receptor that are crucial for binding nicotinic acid. The carboxylate group of nicotinic acid forms an essential ionic bond with arginine 111 (Arg111) in the third transmembrane helix (TMH3) of the receptor. nih.gov The pyridine (B92270) ring of the ligand is positioned within a binding pocket formed by several other residues, including Trp91 and Phe276. nih.gov

Table 1: Key GPR109A Residues for Nicotinic Acid Binding

| Residue | Location | Interaction |

|---|---|---|

| Arg111 | Transmembrane Helix 3 (TMH3) | Anchor point for the carboxylate group |

| Trp91 | Transmembrane Helix 2/Extracellular Loop 1 | Interaction with the pyridine ring |

| Ser178 | Extracellular Loop 2 | Hydrogen bond with the heterocyclic ring |

| Phe276 | Transmembrane Helix 7 | Interaction with the pyridine ring |

| Tyr284 | Transmembrane Helix 7 | Interaction with the pyridine ring |

Data derived from molecular modeling and mutagenesis studies. nih.gov

Upon binding, nicotinic acid acts as an agonist, activating the GPR109A receptor. This activation is transduced through an associated inhibitory G-protein (Gi), leading to downstream cellular effects. mdpi.com

While GPR109A is the principal receptor for nicotinic acid's anti-lipolytic effects, research has explored other potential molecular targets. A second related receptor, GPR109B (HCA3), also binds nicotinic acid, but with a much lower affinity. walshmedicalmedia.com Its physiological role in mediating the effects of nicotinic acid is considered less significant.

Beyond membrane receptors, nicotinic acid has been shown to directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in the liver. wikipedia.org DGAT2 is a key enzyme in the synthesis of triglycerides. nih.gov This direct enzymatic inhibition represents a GPR109A-independent mechanism contributing to nicotinic acid's lipid-modifying properties. wikipedia.org

Elucidation of Intracellular Signaling Cascades

The activation of GPR109A by nicotinic acid triggers specific intracellular signaling pathways that ultimately alter cellular function, particularly in adipocytes.

Activation of the GPR109A receptor by nicotinic acid leads to the inhibition of the enzyme adenylate cyclase. nih.govnih.gov This action is mediated by the Gi protein coupled to the receptor. mdpi.com Adenylate cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The inhibition of this enzyme results in a decrease in intracellular cAMP levels. nih.gov

cAMP is a crucial second messenger that, among its many roles, activates protein kinase A (PKA). In adipocytes, PKA normally phosphorylates and activates hormone-sensitive lipase, the enzyme that initiates the breakdown of stored triglycerides into free fatty acids (lipolysis). By lowering cAMP levels, nicotinic acid prevents the activation of PKA and consequently inhibits lipolysis. nih.gov This reduction in the release of free fatty acids from adipose tissue into the bloodstream is a primary mechanism behind nicotinic acid's ability to lower circulating triglyceride levels. nih.gov

Table 2: Potency of Nicotinic Acid and Analogues in Adenylate Cyclase Inhibition

| Compound | Potency Rank for Adenylate Cyclase Inhibition |

|---|---|

| Nicotinic acid | 1 |

| 3-carboxy-5-methylpyrazole | 2 |

| Acipimox | 3 |

| 3-carboxy-5-methylisoxazole | 4 |

This table shows the relative potency of different compounds in inhibiting adenylate cyclase in hamster adipocytes. A lower number indicates higher potency. nih.gov

As described above, the primary enzymatic modulation resulting from GPR109A activation is the indirect inhibition of hormone-sensitive lipase in adipose tissue via the reduction of cAMP.

Metabolic Pathway Interventions

The metabolic fate of nicotinic acid itself involves several pathways. It is converted in the body to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), an essential coenzyme in cellular redox reactions. wikipedia.orgnih.gov Excess nicotinic acid is metabolized in the liver primarily through two pathways: a conjugation pathway that produces nicotinuric acid (NUA) and an amidation pathway that leads to the formation of nicotinamide and its subsequent metabolites, such as N-methyl-nicotinamide (MNA) and pyridone derivatives (2PY and 4PY). nih.govresearchgate.net

The interventions of nicotinic acid in major metabolic pathways are a direct consequence of its mechanisms of action:

Lipid Metabolism: By inhibiting lipolysis in adipose tissue, nicotinic acid reduces the flux of free fatty acids to the liver. nih.gov This substrate limitation, combined with the direct inhibition of hepatic DGAT2, leads to decreased synthesis of triglycerides and subsequent secretion of VLDL particles. wikipedia.orgnih.gov This ultimately results in lower levels of VLDL and low-density lipoprotein (LDL) cholesterol in the plasma.

Carbohydrate and Energy Metabolism: The metabolic pathways of nicotinic acid are intertwined with central energy metabolism through the synthesis and consumption of NAD+. nih.gov NAD+ is a critical cofactor for numerous enzymes involved in glycolysis, the Krebs cycle, and oxidative phosphorylation. nih.gov

Impact on Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis and Recycling Pathways (De Novo and Salvage Pathways)

There is no available research data detailing how 6-(2-methoxyethoxy)nicotinic acid influences the de novo or salvage pathways of NAD+ biosynthesis. Studies on its parent compound, nicotinic acid, show it serves as a precursor in the Preiss-Handler salvage pathway, where it is converted to nicotinic acid mononucleotide (NAMN). nih.govnih.gov However, the metabolic fate of the 6-(2-methoxyethoxy) derivative and its potential role as an NAD+ precursor remain uninvestigated.

Influence on Lipid Metabolic Fluxes beyond Direct Lipolysis Inhibition

Specific investigations into the effects of this compound on lipid metabolism are absent from the scientific literature. Nicotinic acid is known to affect lipid profiles by inhibiting diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis, and by modifying the catabolism of high-density lipoprotein (HDL). wikipedia.orgnih.govdrugbank.com Whether the 6-substituted derivative shares these or possesses other mechanisms of influencing lipid fluxes is currently unknown.

Anti-inflammatory and Immunomodulatory Research

Effects on Inflammatory Mediator Production (e.g., TNF-α, IL-6, iNOS, COX-2)

There is no specific data on the effect of this compound on the production of inflammatory mediators. In contrast, nicotinic acid has been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various cell types, including monocytes and macrophages. nih.govnih.govnih.gov These effects are often mediated through the GPR109A receptor. It is unknown if this compound can activate this receptor or influence cytokine production.

Modulation of Immune Cell Function (e.g., Macrophages, Monocytes)

The specific modulatory effects of this compound on macrophage and monocyte function have not been documented. Studies focusing on nicotinic acid have demonstrated that it can inhibit monocyte adhesion to endothelial cells and reduce monocyte chemotaxis, which are key processes in the development of atherosclerosis. nih.govnih.govnih.gov These actions are linked to the GPR109A receptor and subsequent signaling pathways, but no such research exists for the 6-substituted derivative.

Antioxidative Stress Responses

No studies have been published regarding the potential for this compound to modulate antioxidative stress responses. Nicotinic acid has been reported to possess antioxidant properties, partly by serving as a precursor to NAD and NADP, which are essential coenzymes for antioxidant enzymes like glutathione (B108866) reductase. nih.govsemanticscholar.orgclinmedjournals.org This helps replenish reduced glutathione (GSH), a critical cellular antioxidant. nih.govsemanticscholar.org The capacity of this compound to influence these pathways is currently undefined.

Regulation of Cellular Antioxidant Systems (e.g., Glutathione Pathway, NADPH Generation)

No studies were identified that have examined the potential role of this compound in regulating key cellular antioxidant pathways. This includes a lack of data on its influence on the glutathione pathway, which is critical for detoxifying reactive oxygen species, and on the generation of NADPH, a vital reducing equivalent for antioxidant enzymes.

Mitigation of Oxidative Damage in Biological Systems

Similarly, there is no published evidence to suggest that this compound is involved in the mitigation of oxidative damage in biological systems. Research into its capacity to protect cells and tissues from damage induced by oxidative stress has not been reported in the available scientific literature.

Due to the absence of specific research on this compound in these areas, no data tables or detailed research findings can be provided.

Structure Activity Relationship Sar and Structural Optimization

Systematic Modification of the Methoxyethoxy Moiety and Nicotinic Acid Core

The core structure of 6-(2-methoxyethoxy)nicotinic acid offers several points for modification, namely the ether chain at the 6-position and the carboxylic acid group on the pyridine (B92270) ring. Researchers have systematically altered these components to understand their influence on biological activity.

A recent study focused on the development of novel α-amylase and α-glucosidase inhibitors based on the nicotinic acid scaffold, which is relevant for the treatment of type 2 diabetes. nih.govacs.org In this research, a library of nicotinic acid derivatives was synthesized with various (thio)ether functionalities at the 6-position of the pyridine ring. nih.gov The general approach involved the reaction of 6-chloronicotinic acid with a range of alcohol and thiol precursors to introduce diversity at this position.

The methoxyethoxy moiety itself has been subject to variation to probe the effects of chain length, flexibility, and the presence of different functional groups. For instance, analogs with varying lengths of the alkoxy chain have been synthesized to determine the optimal distance and geometry for interaction with biological targets. Furthermore, the ether oxygen has been replaced with a sulfur atom to create thioether analogs, thereby altering the electronic properties and conformational flexibility of the side chain.

Modifications to the nicotinic acid core, although less frequently explored in the context of the 6-alkoxy substitution, have also been considered. These can include esterification of the carboxylic acid to modulate polarity and cell permeability, or its conversion to amides to introduce additional hydrogen bonding capabilities. However, for many biological targets, the free carboxylic acid group is crucial for activity, acting as a key interaction point with receptor or enzyme active sites.

The following table summarizes a selection of synthesized derivatives and their reported biological activities, illustrating the systematic approach to modifying the this compound scaffold.

| Compound ID | Modification at 6-position | Modification at Nicotinic Acid Core | Biological Activity (IC50) |

| 8 | Varies | Unmodified | 20.5 µM (α-amylase) |

| 44 | Varies | Unmodified | 58.1 µM (α-amylase) |

| 35 | Varies | Unmodified | 32.9 µM (α-glucosidase) |

| 39 | Varies | Unmodified | 26.4 µM (α-glucosidase) |

Data sourced from a study on nicotinic acid derivatives as α-amylase and α-glucosidase inhibitors. The specific substitutions for each compound ID were not detailed in the abstract. nih.gov

Identification of Key Pharmacophoric Features for Desired Biological Activities

Through the systematic synthesis and biological evaluation of analogs, key pharmacophoric features of the this compound scaffold have been elucidated. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For the inhibition of enzymes like α-amylase and α-glucosidase, the following features have been identified as important:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, crucial for anchoring the molecule within the active site of the target protein.

The Carboxylic Acid: The carboxyl group at the 3-position is a critical feature, often acting as a primary binding motif through ionic interactions or hydrogen bonding with key residues in the enzyme's active site. Its acidic nature is often essential for potent inhibitory activity.

Rational Design Principles for Enhanced Potency and Selectivity

The insights gained from SAR and pharmacophore modeling have paved the way for the rational design of more potent and selective analogs of this compound. The goal of rational design is to optimize the molecular structure to achieve a desired biological effect while minimizing off-target activities.

Key principles in the rational design of these analogs include:

Optimizing the 6-Position Substituent: Based on the understanding that the 6-position substituent plays a key role in activity, design efforts have focused on fine-tuning its properties. This includes varying the chain length, branching, and the introduction of aromatic or heterocyclic moieties to enhance binding affinity through additional interactions such as pi-stacking or hydrophobic interactions. The aim is to find a substituent that perfectly complements the topology of the target's binding pocket.

Maintaining the Core Pharmacophore: The pyridine nitrogen and the carboxylic acid group are generally considered essential and are retained in most rationally designed analogs. Any modification to these groups is approached with caution to avoid loss of primary binding interactions.

Leveraging Computational Modeling: Molecular docking and other computational techniques are increasingly used to predict the binding modes of designed analogs and to estimate their binding affinities. This allows for the in-silico screening of virtual libraries of compounds before undertaking their chemical synthesis, thereby saving time and resources.

Green Synthesis Approaches: Recent research has also focused on developing more sustainable and environmentally friendly synthetic methods for producing these nicotinic acid derivatives. nih.gov While not directly a principle for enhancing potency, it is an important aspect of modern drug design and development.

Preclinical Research Methodologies and Evaluation Frameworks

In Vitro Assay Development and High-Throughput Screening for Biological Activity

The initial stages of preclinical research for 6-(2-methoxyethoxy)nicotinic acid would involve the development and implementation of in vitro assays to determine its biological activity. These assays are fundamental for screening large numbers of compounds efficiently and identifying those with the desired therapeutic action.

High-throughput screening (HTS) represents a key methodology in this context. HTS automates the testing of a compound against a specific biological target, allowing for rapid assessment of its activity. For this compound, this would involve designing an assay that measures its interaction with a target of interest. For instance, if the compound is being investigated for its potential as a spleen tyrosine kinase (Syk) inhibitor, a biochemical assay would be established.

A typical in vitro assay to evaluate the Syk inhibitory activity of this compound would involve the following components:

Recombinant Human Syk Enzyme: The purified enzyme that will be the target of the inhibitor.

Substrate: A peptide or protein that is phosphorylated by the Syk enzyme. A common substrate is a biotinylated peptide derived from a known Syk substrate.

ATP (Adenosine Triphosphate): The phosphate (B84403) donor for the phosphorylation reaction.

Detection System: A method to quantify the extent of the phosphorylation reaction. This is often achieved using technologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that measures the amount of ATP remaining after the reaction.

In such an assay, this compound would be incubated with the Syk enzyme, the substrate, and ATP. The ability of the compound to inhibit the phosphorylation of the substrate would be measured, and the concentration at which it inhibits 50% of the enzyme's activity (the IC50 value) would be determined. This provides a quantitative measure of the compound's potency.

Cell-Based Studies on Compound Efficacy and Cytotoxicity Profiles

Following the identification of biological activity in biochemical assays, the focus shifts to cell-based studies to evaluate the efficacy and cytotoxicity of this compound in a more biologically relevant environment. These assays provide information on the compound's ability to penetrate cell membranes, engage its target within the cellular context, and produce a desired biological effect without causing undue harm to the cells.

For a compound like this compound, with potential as a Syk inhibitor, a relevant cell-based assay would be the rat basophilic leukemia (RBL-2H3) cell degranulation assay. In this model, the release of β-hexosaminidase, a marker of degranulation, is induced by stimulating the high-affinity IgE receptor (FcεRI), a process that is dependent on Syk activity. The ability of this compound to inhibit this induced degranulation would be a measure of its cellular efficacy. The results would be expressed as an IC50 value, representing the concentration of the compound that causes 50% inhibition of the degranulation response.

Cytotoxicity is a critical parameter assessed in parallel with efficacy. Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays, would be employed. These assays measure cell viability and membrane integrity, respectively, after exposure to the compound. An ideal therapeutic candidate would exhibit high efficacy (low IC50 in the functional assay) and low cytotoxicity (high IC50 in the cytotoxicity assay), indicating a favorable therapeutic index.

In Vivo Experimental Models for Disease Pathophysiology Assessment

Once a compound has demonstrated promising activity and an acceptable cytotoxicity profile in vitro, its efficacy must be confirmed in in vivo experimental models that mimic human diseases. For a potential anti-inflammatory agent like this compound, a relevant in vivo model is the collagen-induced arthritis (CIA) model in mice.

The CIA model is a well-established and widely used model for rheumatoid arthritis. In this model, arthritis is induced in susceptible strains of mice by immunization with type II collagen. This leads to an inflammatory response in the joints, characterized by swelling, redness, and joint destruction, which closely resembles the pathology of human rheumatoid arthritis.

To evaluate the efficacy of this compound in this model, the compound would be administered to the mice after the onset of arthritis. The assessment of its therapeutic effect would be based on several parameters:

Arthritis Score: A clinical scoring system is used to evaluate the severity of inflammation in the paws.

Paw Swelling: The thickness of the paws is measured using calipers as an indicator of edema.

Histopathological Analysis: At the end of the study, the joints are collected for histological examination to assess the extent of inflammation, cartilage destruction, and bone erosion.

Biomarker Analysis: Blood samples can be collected to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other biomarkers of inflammation.

A significant reduction in the arthritis score, paw swelling, and joint damage in the group treated with this compound compared to a vehicle-treated control group would provide strong evidence of its in vivo efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Preclinical Species

The characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is a crucial step in preclinical development. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the relationship between drug concentration and its effect).

PK studies are typically conducted in preclinical species such as mice, rats, or dogs. Following administration of this compound via different routes (e.g., oral, intravenous), blood samples are collected at various time points. The concentration of the compound in the plasma is then measured using a validated bioanalytical method. Key PK parameters that are determined include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Pharmacodynamic studies aim to establish a relationship between the concentration of this compound at the site of action and its pharmacological effect. In the context of the CIA model, this could involve correlating the plasma concentrations of the compound with the reduction in arthritis scores or the inhibition of a specific biomarker. Understanding the PK/PD relationship is essential for optimizing the dosing regimen to achieve the desired therapeutic effect while minimizing potential toxicity.

Bioanalytical Method Development for Compound and Metabolite Quantification in Biological Matrices

The accurate quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, and tissue homogenates is fundamental for conducting pharmacokinetic studies. A robust and validated bioanalytical method is therefore a prerequisite.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: An efficient method for extracting the compound and its metabolites from the biological matrix is required. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect and quantify this compound and its metabolites. This is typically done using multiple reaction monitoring (MRM), which provides high selectivity.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.

Once validated, this bioanalytical method can be reliably used to generate the concentration-time data required for pharmacokinetic analysis and to support other preclinical and, eventually, clinical studies.

Computational Chemistry and Cheminformatics in Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening of compound libraries. In the study of "6-(2-methoxyethoxy)nicotinic acid" and related compounds, molecular docking can elucidate how these molecules fit into the binding sites of their target proteins.

Table 1: Example of Predicted Interactions from Molecular Docking

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Arginine (Arg) | Hydrogen Bond, Salt Bridge | 1.8 |

| Tyrosine (Tyr) | Pi-Pi Stacking | 3.5 |

| Leucine (Leu) | Hydrophobic Interaction | 4.2 |

Note: The data in this table is illustrative and represents typical interactions observed in molecular docking studies of nicotinic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

For a series of compounds including "this compound," a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical features. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). By applying statistical methods like multiple linear regression or machine learning algorithms, a correlation between these descriptors and the observed biological activity can be established.

A hypothetical QSAR equation might look like: pIC50 = c0 + c1logP + c2TPSA + c3*MW where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients c0, c1, c2, c3 are determined from the regression analysis.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational flexibility of ligands like "this compound" and the dynamic nature of their interactions with target proteins.

When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. These simulations can show how the ligand and protein adapt to each other's presence, revealing subtle conformational changes and the role of water molecules in mediating interactions. For "this compound," MD simulations could be used to study the flexibility of the methoxyethoxy side chain and its impact on the stability of the protein-ligand complex. The results can provide insights into the binding free energy and the residence time of the ligand in the binding site, which are critical parameters for drug efficacy.

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) and Safety Profiles

The success of a drug candidate is highly dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) properties. Computational models play a significant role in predicting these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles.

For "this compound," various in silico tools can be used to predict its ADME properties. For example, models based on its chemical structure can estimate its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These predictive models are often built using large datasets of experimentally determined ADME data and employ machine learning algorithms to establish relationships between chemical structure and ADME properties.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Method |

|---|---|---|

| Caco-2 Permeability | Moderate to High | In silico model |

| Plasma Protein Binding | Moderate | QSPR |

| CYP2D6 Inhibition | Low Probability | Machine Learning Model |

Note: The data in this table is illustrative and based on typical predictions from computational ADME models.

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In the context of "this compound," a ligand-based virtual screening could involve searching for compounds with similar structural or physicochemical features. A structure-based virtual screening would involve docking a large library of compounds into the binding site of the target protein.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. Starting with a scaffold like the nicotinic acid core of "this compound," de novo design algorithms can suggest modifications or new functional groups that are predicted to improve binding affinity or other desired properties. These algorithms can explore a vast chemical space to generate novel chemical entities with optimized characteristics for a specific biological target.

Translational Aspects and Future Research Directions

Potential Therapeutic Applications and Disease Targets

Based on the known activities of nicotinic acid and its derivatives, 6-(2-methoxyethoxy)nicotinic acid is a candidate for investigation in several therapeutic areas. pharmaoffer.com The primary and most well-documented use of nicotinic acid is in the management of dyslipidemia. nih.govmedscape.com It is known to favorably modulate a range of lipid parameters. nih.gov

Specifically, nicotinic acid has been shown to:

Lower Low-Density Lipoprotein (LDL) Cholesterol: Often referred to as "bad cholesterol," high levels of LDL are a major risk factor for atherosclerosis. nih.gov

Raise High-Density Lipoprotein (HDL) Cholesterol: Known as "good" cholesterol, HDL helps remove cholesterol from the arteries. mayoclinic.org Nicotinic acid is currently the most effective agent for raising HDL levels. nih.gov

Reduce Triglycerides: Elevated triglycerides are another independent risk factor for cardiovascular disease. mayoclinic.org

Decrease Lipoprotein(a): This is a specific type of lipoprotein associated with an increased risk of heart disease. nih.gov

The mechanism behind these lipid-modifying effects is primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. nih.gov Activation of this receptor in adipocytes inhibits lipolysis, reducing the flow of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL. nih.gov It is plausible that this compound, as a derivative, could also act as an agonist for GPR109A. medchemexpress.comadooq.com

Beyond dyslipidemia, research into nicotinic acid and its receptor suggests other potential therapeutic avenues:

Inflammatory Conditions: GPR109A is expressed in various immune cells, and its activation has been shown to have anti-inflammatory effects. nih.govnih.gov For instance, activation of GPR109A can suppress colonic inflammation. nih.gov This suggests that this compound could be explored for its potential in treating inflammatory bowel disease or other inflammatory disorders.

Neurodegenerative Diseases: Some studies have pointed towards a potential role for niacin in mitigating the risk of neurodegenerative diseases like Alzheimer's. nih.gov

Pellagra: While rare in developed countries, this disease resulting from niacin deficiency could theoretically be treated with a precursor or derivative like this compound, assuming it can be metabolized to an active form of vitamin B3. nih.gov

Table 1: Potential Therapeutic Targets for this compound based on Nicotinic Acid Research

| Therapeutic Area | Specific Target/Disease | Potential Mechanism of Action |

| Cardiovascular Disease | Dyslipidemia, Atherosclerosis | Agonism of GPR109A, leading to reduced LDL, triglycerides, and Lipoprotein(a), and increased HDL. nih.govnih.govmayoclinic.orgnih.gov |

| Inflammatory Disorders | Inflammatory Bowel Disease | Anti-inflammatory effects mediated through GPR109A activation in immune cells. nih.govnih.gov |

| Neurology | Alzheimer's Disease | Potential neuroprotective effects. nih.gov |

| Nutritional Deficiencies | Pellagra | Conversion to active vitamin B3. nih.gov |

Strategies for Mitigating Unwanted Biological Effects

A significant barrier to the clinical use of nicotinic acid is the high incidence of unwanted side effects, the most common of which is cutaneous flushing. nih.gov This flushing is characterized by redness, warmth, and itching of the skin and is a primary reason for non-adherence to treatment. nih.gov The flushing is mediated by the release of prostaglandin (B15479496) D2 (PGD2) from skin cells upon activation of GPR109A. nih.govnih.gov

Several strategies have been developed to mitigate this effect for nicotinic acid, and these could be applicable to this compound:

Co-administration with Aspirin (B1665792): Taking a non-steroidal anti-inflammatory drug (NSAID) like aspirin approximately 30 minutes before the nicotinic acid dose can effectively reduce the intensity of flushing by inhibiting prostaglandin synthesis. nih.govhealthline.com

Dose Titration: Starting with a low dose and gradually increasing it over time can help the body develop a tolerance to the flushing effect. nih.govmedicalnewstoday.com

Formulation Development: Extended-release formulations of nicotinic acid have been shown to cause less flushing compared to immediate-release versions. nih.govhealthline.com

Prodrugs: Designing a prodrug of this compound that is slowly converted to the active compound in the body could potentially reduce the peak plasma concentrations that lead to flushing. nih.gov

Receptor Antagonists: The development of specific antagonists for the prostaglandin receptors involved in flushing is another potential approach. nih.gov

Beyond flushing, high doses of nicotinic acid can also lead to other adverse effects such as hepatotoxicity and an increase in blood glucose levels. wikipedia.orgnih.gov Careful monitoring of liver function and blood sugar would be essential in the clinical development of this compound.

Development of Advanced Delivery Systems for Optimized Pharmacokinetics

The pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion, is crucial for its efficacy and safety. For nicotinic acid, the rapid absorption and short half-life of immediate-release formulations contribute to the flushing side effect. nih.gov Advanced drug delivery systems offer a promising avenue to optimize the pharmacokinetics of nicotinic acid derivatives like this compound.

Potential advanced delivery systems include:

Sustained-Release Formulations: These are designed to release the drug slowly over an extended period, which can help to maintain therapeutic concentrations while avoiding the high peak levels that trigger side effects. nih.gov

Nanoparticle-based Systems: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can control its release and potentially target it to specific tissues. researchgate.net For instance, a pH-responsive nanohybrid system has been explored for the controlled release of nicotinic acid. nih.gov

Prodrug Approaches: As mentioned earlier, converting the drug into a prodrug that is metabolized to the active form at a controlled rate can improve its pharmacokinetic profile. nih.govnih.gov

The goal of these systems would be to prolong the half-life of the compound, reduce the frequency of administration, and minimize adverse effects. The specific design of a delivery system for this compound would depend on its intrinsic physicochemical properties, such as its solubility and stability.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies will be indispensable. These technologies allow for a global analysis of molecules in a biological system.

Genomics: Studying changes in gene expression in response to the compound can help to identify the molecular pathways it modulates.

Proteomics: Analyzing the entire set of proteins in a cell or tissue can reveal how the compound affects cellular functions and signaling networks.

Metabolomics: This involves the comprehensive study of metabolites in a biological system. mdpi.com Untargeted metabolomics has been used to identify novel metabolites of niacin that are associated with cardiovascular disease risk. nih.gov A similar approach for this compound could uncover its metabolic fate and identify biomarkers of its efficacy and potential toxicity.

By integrating data from these different omics platforms, researchers can build a systems-level model of the drug's mechanism of action, identify potential off-target effects, and discover novel therapeutic applications. mdpi.com

Emerging Research Avenues and Unexplored Biological Functions

Given the nascent stage of research into this compound, a vast landscape of potential research avenues remains to be explored.

Exploration of Novel Receptor Interactions: While GPR109A is the primary target of nicotinic acid, it is possible that this compound may interact with other receptors or cellular targets, leading to unique pharmacological effects.

Impact on the Microbiome: The gut microbiome can produce niacin and may also be influenced by nicotinic acid supplementation. nih.gov Investigating the interplay between this compound and the gut microbiome could reveal new mechanisms of action and therapeutic possibilities.

Anti-cancer Properties: The role of GPR109A in suppressing colonic carcinogenesis suggests a potential anti-cancer role for its agonists. nih.gov This is a significant area for future investigation for this compound.

Dermatological Applications: Nicotinamide (B372718), a related compound, is used in dermatology for its anti-inflammatory and skin barrier-enhancing properties. The potential of this compound in this area is currently unknown.

Q & A

Basic: What are the common synthetic routes for 6-(2-methoxyethoxy)nicotinic acid, and what factors influence reaction efficiency?

Methodological Answer:

The synthesis of this compound typically involves:

- Substitution reactions on nicotinic acid derivatives, where the 2-methoxyethoxy group is introduced via nucleophilic aromatic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid intermediates (as seen in structurally related compounds) can attach the methoxyethoxy group .

- Microwave-assisted synthesis may enhance yields and reduce reaction times by optimizing temperature and solvent systems (e.g., ethanol/water mixtures) .

- Key factors affecting efficiency :

- Catalyst loading : Higher Pd catalyst concentrations (0.5–5 mol%) improve coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while aqueous mixtures stabilize boronic acid intermediates .

- Temperature control : Elevated temperatures (80–120°C) accelerate reactions but may increase side products .

Basic: How is this compound characterized to confirm its structure and purity?

Methodological Answer:

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using reverse-phase columns with UV detection at 254 nm .

Advanced: What challenges arise in achieving regioselective functionalization of the pyridine ring in this compound derivatives?

Methodological Answer:

Regioselectivity is influenced by:

- Electronic effects : The electron-withdrawing carboxylic acid group directs electrophilic substitution to the para position (C-2 or C-4), while the methoxyethoxy group (electron-donating) activates ortho/para positions . Competing effects require careful tuning of reaction conditions.

- Steric hindrance : Bulky reagents may favor functionalization at less hindered positions. For example, bromination at C-5 is sterically disfavored if C-6 is occupied .

- Directing groups : Temporary protecting groups (e.g., esters) can mask the carboxylic acid, altering reactivity patterns. Post-functionalization deprotection restores the acid moiety .

Experimental Design Tip : Use computational modeling (e.g., DFT) to predict reactive sites before synthesis .

Advanced: How can researchers resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions often stem from:

- Variable reaction conditions : Differences in solvent (e.g., ethanol vs. THF), base (e.g., K₂CO₃ vs. Cs₂CO₃), or catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂) significantly alter yields .

- Substrate purity : Impurities in boronic acid intermediates (e.g., from incomplete coupling) skew reactivity .

Resolution Strategies :

Advanced: What computational approaches predict the stability of this compound under oxidative conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methoxyethoxy and carboxylic acid groups to identify oxidation-prone sites. For example, the α-C of the ether linkage may have lower BDEs, making it susceptible to radical oxidation .

- Molecular Dynamics (MD) Simulations : Model interactions with oxidants (e.g., peroxomonosulfate) in aqueous media to predict degradation pathways .

- Kinetic Modeling : Fit experimental rate data (e.g., from UV-Vis spectroscopy) to pseudo-first-order models to quantify oxidative stability under varying pH and temperature .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Metal chelation : The carboxylic acid and pyridine nitrogen can coordinate metal ions (e.g., Fe³⁺, Cu²⁺), making it useful in designing enzyme inhibitors or contrast agents .

- Prodrug development : Esterification of the carboxylic acid enhances bioavailability, while the methoxyethoxy group improves solubility .

- Biological target engagement : The compound’s structure mimics coenzyme A intermediates, potentially modulating metabolic enzymes .

Advanced: How do steric and electronic effects influence the acid dissociation constant (pKa) of this compound?

Methodological Answer:

- Electronic effects : The electron-donating methoxyethoxy group decreases the acidity of the carboxylic acid (higher pKa) compared to unsubstituted nicotinic acid (pKa ~2.1).

- Steric effects : Bulky substituents near the carboxylic acid may hinder solvation, slightly increasing pKa.

Experimental Determination :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.